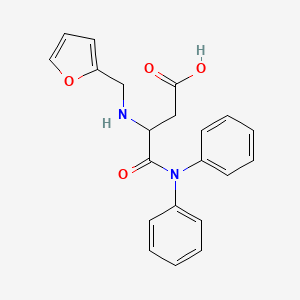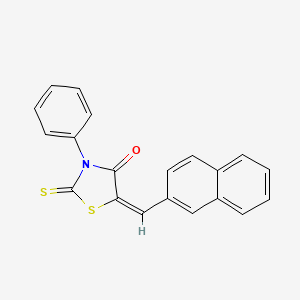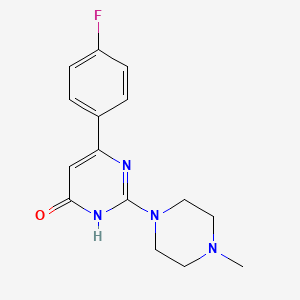
N~2~-(2-furylmethyl)-N~1~,N~1~-diphenyl-alpha-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-furylmethyl)-N~1~,N~1~-diphenyl-alpha-asparagine, commonly known as Fmoc-Asn(Trt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of asparagine, an amino acid that is essential for protein synthesis. Fmoc-Asn(Trt)-OH is used as a building block for the synthesis of peptides and proteins, and it has a wide range of applications in biotechnology, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Fmoc-Asn(Trt)-OH is based on its ability to form covalent bonds with other amino acids. When Fmoc-Asn(Trt)-OH is coupled with other amino acids, such as glycine, alanine, or lysine, it forms a peptide bond. This peptide bond links the amino acids together to form a peptide chain. The peptide chain can then fold into a specific three-dimensional structure, which determines its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fmoc-Asn(Trt)-OH depend on the specific peptide or protein that it is used to synthesize. For example, Fmoc-Asn(Trt)-OH can be used to synthesize antimicrobial peptides that have the ability to kill bacteria, fungi, and viruses. These peptides have potential applications in the treatment of infectious diseases. Fmoc-Asn(Trt)-OH can also be used to synthesize cancer cell-targeting peptides that have the ability to selectively bind to cancer cells and induce cell death. These peptides have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Fmoc-Asn(Trt)-OH in lab experiments is its high purity. Fmoc-Asn(Trt)-OH is commercially available in high purity, which reduces the need for purification steps in the synthesis of peptides and proteins. Another advantage is its stability. Fmoc-Asn(Trt)-OH is stable under a wide range of conditions, which makes it suitable for use in a variety of lab experiments. However, one of the limitations of using Fmoc-Asn(Trt)-OH is its high cost. Fmoc-Asn(Trt)-OH is a relatively expensive chemical compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of Fmoc-Asn(Trt)-OH in scientific research. One direction is the synthesis of novel bioactive peptides and proteins. Fmoc-Asn(Trt)-OH can be used to synthesize peptides and proteins with new biological activities, such as enzyme inhibitors, ion channel blockers, and cell-penetrating peptides. Another direction is the development of new methods for peptide and protein synthesis. Fmoc-Asn(Trt)-OH can be used in combination with other chemical compounds to develop new methods for peptide and protein synthesis that are more efficient and cost-effective. Finally, another direction is the application of Fmoc-Asn(Trt)-OH in drug discovery. Fmoc-Asn(Trt)-OH can be used to synthesize novel drug candidates that have the potential to treat a wide range of diseases, such as cancer, infectious diseases, and neurological disorders.
Synthesemethoden
The synthesis of Fmoc-Asn(Trt)-OH is a complex process that involves several steps. The first step is the protection of the amino group of asparagine with a tert-butyloxycarbonyl (Boc) group. The second step is the protection of the carboxylic acid group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The third step is the deprotection of the Boc group with trifluoroacetic acid (TFA). The fourth step is the coupling of the protected asparagine with diphenylmethanol and trityl chloride to form Fmoc-Asn(Trt)-OH.
Wissenschaftliche Forschungsanwendungen
Fmoc-Asn(Trt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is used in the synthesis of bioactive peptides, such as antimicrobial peptides, cancer cell-targeting peptides, and enzyme inhibitors. Fmoc-Asn(Trt)-OH is also used in the synthesis of proteins, such as antibodies, enzymes, and receptors. These proteins have a wide range of applications in biotechnology, biochemistry, and pharmacology.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylamino)-4-oxo-4-(N-phenylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20(25)14-19(22-15-18-12-7-13-27-18)21(26)23(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19,22H,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNOUTYJYKNIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(CC(=O)O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)

![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6031175.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B6031182.png)
![5-(4-methylbenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)


![1-[1-(2-methylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6031212.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)
![N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B6031232.png)
![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)